N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide
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Overview
Description
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is an organic compound that belongs to the class of amides This compound features a chlorophenyl group and a methylpropylphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the reaction of 4-chloroaniline with 4-(2-methylpropyl)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may explore its potential as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylpropanamide
- N-(4-chlorophenyl)-2-[4-(1-methylpropyl)phenyl]propanamide
Uniqueness
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to the presence of both a chlorophenyl group and a methylpropylphenyl group. This combination of functional groups may impart distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
110501-22-9 |
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Molecular Formula |
C19H22ClNO |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C19H22ClNO/c1-13(2)12-15-4-6-16(7-5-15)14(3)19(22)21-18-10-8-17(20)9-11-18/h4-11,13-14H,12H2,1-3H3,(H,21,22) |
InChI Key |
DMIUYJZQJZEJLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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